A Comprehensive Technical Guide to the Physicochemical Properties of 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring an indole scaffold substituted with a carboxylic acid and two distinct halogen atoms, imparts a specific set of physicochemical properties that are highly relevant for the development of novel therapeutic agents. This guide provides an in-depth analysis of these properties, including its molecular structure, spectroscopic profile, solubility, acidity, and thermal stability. Furthermore, it offers detailed, field-proven experimental protocols for the characterization of these key parameters, designed to ensure scientific rigor and reproducibility. This document serves as a vital resource for researchers leveraging this compound in the synthesis of advanced pharmaceutical intermediates, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
Molecular Structure and Core Physical Properties
6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a crystalline solid, typically appearing as a white to light yellow powder under standard conditions[1]. The molecule's foundation is the indole bicyclic ring system, which is functionalized at the 2-position with a carboxylic acid group. The strategic placement of a fluorine atom at the 4-position and a chlorine atom at the 6-position significantly influences the electronic environment and, consequently, the physical and chemical behavior of the compound.
The electron-withdrawing nature of both the halogen substituents and the carboxylic acid group creates a robust and chemically stable molecular scaffold[1]. This stability is a key attribute for its utility as a reliable synthetic intermediate.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅ClFNO₂ | [1] |
| Molecular Weight | 213.59 g/mol | [1] |
| Exact Mass | 212.999283 amu | [1] |
| CAS Number | 186446-27-5 | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Predicted Boiling Point | 444.0 ± 40.0 °C | [1] |
| Calculated Density | 1.6 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 3.86 ± 0.30 | [1] |
| Calculated LogP | 2.51 to 2.66 | [1] |
Spectroscopic and Analytical Profile
A thorough spectroscopic analysis is fundamental to confirming the identity and purity of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. The following sections detail the expected spectral characteristics based on established principles for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for this molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a preferred solvent due to its ability to dissolve the compound and to clearly resolve the acidic N-H and COOH protons.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the anisotropic effects of the ring and the electronic effects of the substituents. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (typically >12 ppm). The N-H proton of the indole ring will also present as a broad singlet, usually in the 11-12 ppm region. Protons on the benzene portion of the indole ring will exhibit splitting patterns consistent with their positions relative to the halogen substituents.
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¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-180 ppm range, a characteristic feature of carboxylic acid derivatives. The carbon atoms directly bonded to the fluorine and chlorine atoms will show shifts influenced by the halogens' electronegativity. The remaining aromatic carbons will appear in the typical 100-140 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the presence of the key functional groups.
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O-H Stretch: A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region[2]. This broadening is a hallmark of carboxylic acids and results from the strong intermolecular hydrogen bonding that forms dimeric structures in the solid state[2][3].
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C=O Stretch: A sharp, intense absorption peak is expected between 1700–1725 cm⁻¹[2]. This band corresponds to the carbonyl stretching vibration of the carboxylic acid.
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C-O Stretch & O-H Bend: Absorptions corresponding to the C-O stretching and O-H bending vibrations are typically observed in the 1200–1440 cm⁻¹ range.
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C-F and C-Cl Stretches: Characteristic bands for the carbon-fluorine and carbon-chlorine stretches will appear in the fingerprint region, typically around 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
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Electrospray Ionization (ESI): In negative ion mode (ESI-), the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the loss of a proton from the carboxylic acid[4]. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ may be observed.
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Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]) and the loss of the entire carboxyl group ([M-45])[5]. The stability of the indole ring suggests that fragmentation will primarily involve the carboxylic acid moiety.
Caption: General workflow for the comprehensive characterization of the title compound.
Solubility, Lipophilicity, and Acidity
These three parameters are critically interconnected and are paramount for predicting a compound's behavior in biological systems, a core requirement for drug development professionals.
Solubility Profile and Lipophilicity (LogP)
The compound exhibits limited water solubility, a common trait for halogenated indole derivatives[1]. Its calculated logarithmic partition coefficient (LogP) is reported to be in the range of 2.51 to 2.66, which indicates a moderate level of lipophilicity[1]. This balanced hydrophobic-hydrophilic character is often a desirable starting point in drug design, as it can facilitate membrane permeability without causing significant aqueous insolubility issues. The indole ring and halogen atoms contribute to its lipophilic nature, while the carboxylic acid group enhances its polarity and potential for hydrogen bonding.
Acidity Profile (pKa)
The predicted pKa value of 3.86 ± 0.30 suggests that 6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a significantly stronger acid than simple carboxylic acids like acetic acid (pKa ≈ 4.76)[1].
Causality of Enhanced Acidity: This increased acidity is a direct result of the compound's electronic structure.
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Inductive Effects: The highly electronegative fluorine and chlorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion (conjugate base) formed upon deprotonation.
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Resonance Stabilization: The carboxylate anion is further stabilized by resonance, delocalizing the negative charge across the oxygen atoms and the indole ring system[1].
This pKa value is crucial for understanding the compound's ionization state at physiological pH (≈7.4). At this pH, the carboxylic acid will be almost entirely deprotonated, existing as the anionic carboxylate, which has profound implications for its solubility, binding interactions, and pharmacokinetic properties.
Caption: Relationship between molecular structure and key physicochemical properties.
Experimental Protocols for Core Property Determination
To ensure trustworthiness and reproducibility, the following detailed protocols describe self-validating systems for determining key physicochemical parameters.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol adheres to the OECD Guideline 105 for determining water solubility.
Objective: To determine the saturation solubility of the compound in buffered water at a controlled temperature.
Methodology:
-
Preparation: Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions. Ensure the temperature of a shaking incubator or water bath is maintained at 25 ± 0.5 °C.
-
Sample Addition: Add an excess amount of the compound to several vials containing the buffer. The excess is critical to ensure that saturation is achieved. A magnetic stir bar should be added to each vial.
-
Equilibration: Seal the vials and place them in the shaking incubator. Allow the samples to equilibrate for at least 24 hours. A preliminary experiment can determine the time to reach equilibrium by taking measurements at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements are consistent.
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Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to settle. Centrifugation (e.g., 12,000 rpm for 20 minutes) is required to ensure complete separation of undissolved solid.
-
Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant of each vial. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Calculate the concentration by comparing the analytical response to a standard curve prepared with known concentrations of the compound. The average concentration from the replicate vials represents the aqueous solubility.
Protocol: Potentiometric Titration for pKa Determination
Objective: To determine the pKa of the carboxylic acid group through potentiometric titration.
Methodology:
-
System Preparation: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or dioxane/water). The co-solvent is necessary due to the compound's limited water solubility. The solution should be stirred continuously, and the system should be blanketed with nitrogen to prevent interference from atmospheric CO₂.
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Titration: Begin recording the pH of the solution. Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) using a calibrated burette or auto-titrator. Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (identified from the first derivative). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
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Validation (Yasuda-Shedlovsky Method): For measurements in co-solvent systems, the aqueous pKa must be extrapolated. By performing titrations in several different co-solvent/water ratios (e.g., 30%, 50%, 70% methanol), the apparent pKa values can be plotted against the mole fraction of the co-solvent. Extrapolating this linear plot to zero co-solvent gives the true aqueous pKa. This extrapolation is a self-validating step that ensures the accuracy of the final reported value.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Applications in Research and Drug Development
The unique combination of an indole scaffold, a carboxylic acid handle, and halogen substituents makes 6-chloro-4-fluoro-1H-indole-2-carboxylic acid a highly valuable precursor in pharmaceutical synthesis.
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Pharmaceutical Building Block: It serves as a key intermediate for creating more complex molecules with tailored physicochemical and biological properties[1].
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Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors, and this compound provides a scaffold that can be further functionalized to target specific kinases involved in diseases like cancer[1].
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Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase inhibitors, an important class of antiviral drugs[6][7].
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PET Imaging: The presence of fluorine allows for the potential synthesis of an 18F-radiolabeled version, which could serve as a probe for Positron Emission Tomography (PET) imaging in disease diagnosis and monitoring[1].
Conclusion
6-chloro-4-fluoro-1H-indole-2-carboxylic acid possesses a well-defined set of physicochemical properties that are highly advantageous for its application in modern drug discovery. Its moderate lipophilicity, enhanced acidity, and overall chemical stability make it an ideal starting point for synthetic campaigns. This guide has provided a comprehensive overview of its key characteristics and furnished detailed, robust protocols for their experimental determination. A thorough understanding of this profile is essential for any scientist or researcher aiming to effectively utilize this versatile compound in the development of next-generation therapeutics.
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